molecular formula C13H12FN3O3S B2705202 (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate CAS No. 877642-76-7

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate

Cat. No.: B2705202
CAS No.: 877642-76-7
M. Wt: 309.32
InChI Key: HHGGNGVFKUSPOZ-UHFFFAOYSA-N
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Description

The compound "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate" is a triazine derivative characterized by:

  • Core structure: A 1,2,4-triazin-5-one ring with a methyl group at position 6 and a methylthio (-SMe) substituent at position 2.
  • Ester moiety: A 3-fluorobenzoate group linked via a methylene bridge to the triazinone nitrogen.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-4-3-5-10(14)6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGGNGVFKUSPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC(=CC=C2)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting appropriate nitriles with hydrazine derivatives under controlled conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methylthiol as the nucleophile.

    Attachment of the Fluorobenzoate Moiety: The final step involves esterification of the triazine derivative with 3-fluorobenzoic acid under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The fluorobenzoate moiety may enhance binding affinity and specificity, while the methylsulfanyl group can participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The triazinone core is a common scaffold in agrochemicals and pharmaceuticals. Key analogs include:

Analog 1 : [6-Methyl-3-(methylsulfanyl)-5-oxo-1,2,4-triazin-4(5H)-yl]methyl 5-chloro-2-nitrobenzoate ()
  • Substituents : 5-Chloro-2-nitrobenzoate ester.
  • Molecular Formula : C₁₃H₁₁ClN₄O₅S.
  • Molecular Weight : 370.76 g/mol.
  • Key Differences :
    • The nitro group increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the fluorine in the target compound.
    • Chlorine at position 5 may improve photostability but reduce solubility compared to fluorine .
Analog 2 : 3,5-Thiomorpholinedione,4-[6-(tert-butyl)-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl] ()
  • Substituents : tert-Butyl group at position 6 and thiomorpholinedione fused ring.
  • Molecular Formula : C₁₂H₁₆N₄O₃S₂.
  • Key Properties: Polar Surface Area (PSA): 82.41 Ų (indicative of high polarity). Predicted Boiling Point: 459.9°C (vs. ~350–400°C estimated for the target compound).
Analog 3 : Ethyl 2-({[(6-tert-butyl-3-(methylsulfanyl)-5-oxo-1,2,4-triazin-4(5H)-yl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1,3-benzothiazole-3(2H)-carboxylate ()
  • Substituents : Tert-butyl group and a tetrahydrobenzothiazole-carboxylate moiety.
  • Molecular Weight : 484.665 g/mol.
  • Key Differences :
    • The benzothiazole group introduces heterocyclic diversity, likely influencing target binding in pesticidal applications.
    • Higher molecular weight suggests increased persistence in environmental matrices .

Physicochemical and Reactivity Comparisons

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~338.32 g/mol (calculated) 370.76 g/mol 344.42 g/mol
Polar Groups Fluorine, ester carbonyl Nitro, chlorine, ester Thiomorpholinedione, ester
Predicted PSA ~75–80 Ų ~95–100 Ų 82.41 Ų
Lipophilicity (LogP) Estimated ~2.5 (moderate) Higher (nitro/chlorine) Lower (due to thiomorpholine)
Reactivity Ester hydrolysis, SMe oxidation Nitro reduction, ester hydrolysis Steric hindrance reduces reactivity
  • Fluorine vs. Chlorine/Nitro : The 3-fluorobenzoate in the target compound offers moderate electronegativity and metabolic stability compared to the more reactive nitro group in Analog 1. Fluorine’s small size may improve membrane permeability in biological systems .
  • Methylthio (-SMe) vs. Thioxo (-S-) : The methylthio group in the target compound enhances lipophilicity and may act as a leaving group in nucleophilic substitutions, unlike the thioxo group in intermediates described in and .

Biological Activity

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-fluorobenzoate is a triazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H12N4O3SC_{13}H_{12}N_4O_3S, with a molecular weight of approximately 304.33 g/mol. The structure features a triazine ring substituted with a methylthio group and a benzoate moiety, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : Interaction with various receptors may modulate signaling pathways, affecting cellular responses.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits the following biological activities:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anticancer Properties : Preliminary tests indicate cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Antimicrobial Studies :
    • A study demonstrated that similar triazine derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded in the low micromolar range, indicating strong efficacy.
  • Anticancer Activity :
    • Research on triazine compounds has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives exhibited IC50 values below 10 µM against ovarian and breast cancer cells.

Table 2: Case Studies on Related Compounds

Compound NameActivity TypeIC50/MIC ValuesReference
Triazine Derivative AAntimicrobialMIC = 5 µM
Triazine Derivative BAnticancerIC50 = 8 µM

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